4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
CAS No.: 1049243-98-2
Cat. No.: VC11983750
Molecular Formula: C17H17N3O4S2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049243-98-2 |
|---|---|
| Molecular Formula | C17H17N3O4S2 |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21) |
| Standard InChI Key | ABJRKCLIBNEOFA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₇H₁₇N₃O₄S₂, with a molecular weight of 391.5 g/mol. Key structural components include:
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Benzenesulfonyl group: Enhances metabolic stability and binding affinity to biological targets.
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1,3,4-Oxadiazole ring: Imparts rigidity and influences electronic properties, critical for interactions with enzymes or receptors.
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Thiophen-2-ylmethyl substituent: Contributes to hydrophobic interactions and modulates pharmacokinetic properties.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-(Benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide |
| Molecular Formula | C₁₇H₁₇N₃O₄S₂ |
| Molecular Weight | 391.5 g/mol |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
| InChIKey | ABJRKCLIBNEOFA-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Hydrazide Formation: Reacting benzenesulfonyl butanoic acid with hydrazine hydrate to form the corresponding hydrazide .
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Cyclization: Treating the hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to cyclize into the 1,3,4-oxadiazole core .
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Functionalization: Introducing the thiophen-2-ylmethyl group via alkylation or Suzuki coupling .
Characterization Techniques
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Spectroscopy:
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Mass Spectrometry: Validates molecular weight via ESI-MS or MALDI-TOF.
Biological Activities
Antimicrobial Properties
Oxadiazole derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The benzenesulfonyl group enhances membrane penetration, while the thiophene moiety disrupts microbial enzyme systems .
Table 2: Comparative Anticancer Activity of Oxadiazole Derivatives
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEPG-2 |
|---|---|---|
| Standard (Doxorubicin) | <10 | <10 |
| Analogous Oxadiazole | 44.11 | 40.15 |
Pharmacokinetic and Toxicological Insights
Metabolic Stability
The benzenesulfonyl group reduces hepatic clearance by resisting cytochrome P450 oxidation. Predominant metabolites likely involve sulfone reduction or oxadiazole ring hydrolysis .
Toxicity Profile
Acute toxicity studies in rodents indicate a median lethal dose (LD₅₀) >1000 mg/kg, suggesting low systemic toxicity. Mild irritation observed at high doses may relate to sulfonyl group reactivity .
Applications and Future Directions
Therapeutic Development
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Antimicrobial Agents: Potential for treating multidrug-resistant infections.
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Targeted Cancer Therapy: Selective inhibition of tumor-associated enzymes (e.g., HDACs, carbonic anhydrases) .
Material Science
The compound’s rigid oxadiazole core and electronic properties make it a candidate for organic semiconductors or fluorescent probes .
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